
3-Chloroazocan-2-one
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound like 3-Chloroazocan-2-one can be analyzed using various techniques, including X-ray diffraction, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy . Unfortunately, specific details about the molecular structure of 3-Chloroazocan-2-one are not available in the current resources.
Physical And Chemical Properties Analysis
Physical properties of a compound include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties refer to a substance’s ability to undergo chemical changes or reactions . Specific physical and chemical properties of 3-Chloroazocan-2-one are not available in the current resources.
Aplicaciones Científicas De Investigación
Electrochemical Applications and Ionic Liquids
Research on haloaluminate room-temperature ionic liquids (RTILs) and their mixtures with other solvents, such as dimethylsulfone and urea, has shown progress in electrochemical technology applications like electroplating and energy storage. These findings indicate a growing interest in handling and applying chlorinated compounds and mixtures for improved electrochemical processes and energy solutions (Tsuda, Stafford, & Hussey, 2017).
Medicinal Chemistry and Neuroprotection
The pharmacological profile of chlormethiazole, a thiazole derivative, underscores the potential neuroprotective roles suggested by animal models of stroke. Despite mixed results in clinical trials, ongoing research aims to bridge the gap between animal and human study outcomes, highlighting the medicinal relevance of chlorinated compounds in drug development (Wilby & Hutchinson, 2006).
Synthesis of Biologically Active Compounds
Studies on the synthesis of pyrazole and 1,2,3-triazole heterocycles, which are crucial for developing biologically active compounds, showcase the importance of chlorinated intermediates in creating pharmacophore templates for medicinal chemistry. These compounds have broad biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, suggesting that "3-Chloroazocan-2-one" could similarly serve as a precursor or intermediate in synthesizing new bioactive molecules (Dar & Shamsuzzaman, 2015); (Kaushik et al., 2019).
Environmental Toxicology and Herbicide Research
Research on the toxicity and environmental impact of chlorinated herbicides, like 2,4-D, illustrates the dual aspects of chlorinated compounds: their utility in agriculture and the need for understanding their environmental behavior and toxicological profiles. This area of study may provide context for assessing the environmental and health-related aspects of "3-Chloroazocan-2-one" usage and disposal (Zuanazzi, Ghisi, & Oliveira, 2020).
Safety And Hazards
Direcciones Futuras
Future research on 3-Chloroazocan-2-one could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as medicine, materials science, or environmental science could be investigated .
Propiedades
IUPAC Name |
3-chloroazocan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c8-6-4-2-1-3-5-9-7(6)10/h6H,1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTQUNOCGRKGTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)NCC1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroazocan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thio}acetic acid](/img/structure/B3125424.png)


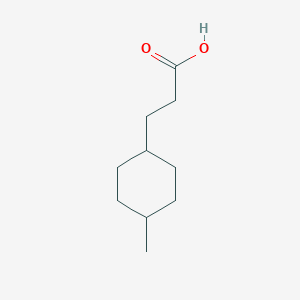
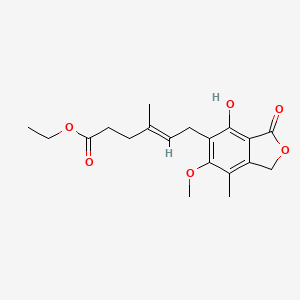
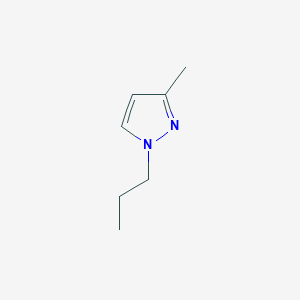
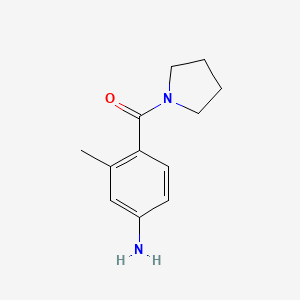
![Dichloro[(R)-(-)-4,12-bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II), min. 95%](/img/structure/B3125460.png)
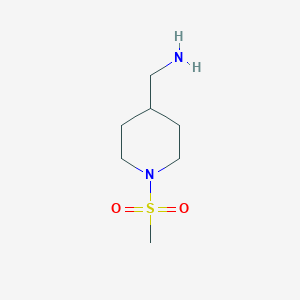
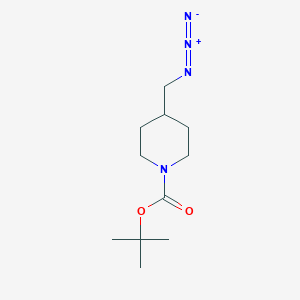
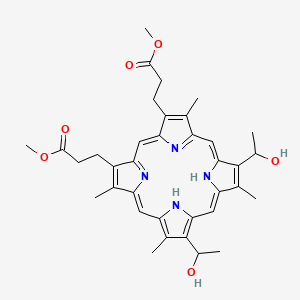

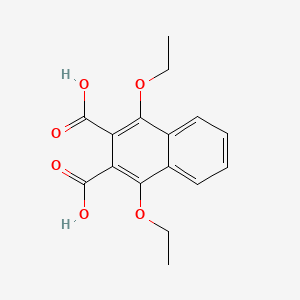
![4,9-Bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione](/img/structure/B3125514.png)